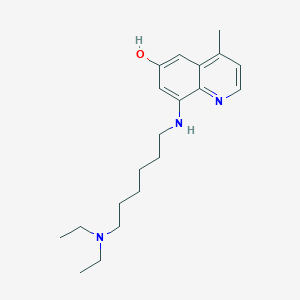
8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with a diethylaminohexyl group and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Diethylaminohexyl Group: The diethylaminohexyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 6-bromohexyl diethylamine under basic conditions.
Methylation: The final step involves the methylation of the quinoline core at the 4-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminohexyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of cellular processes and as a fluorescent probe due to its unique optical properties.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Wirkmechanismus
The mechanism of action of 8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol involves its interaction with specific molecular targets and pathways. For instance, in the treatment of leishmaniasis, the compound is believed to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to the parasites . This results in the disruption of parasite metabolism and eventual cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-((6-(Diethylamino)hexyl)amino)-6-methoxy-4-methylquinoline: Another quinoline derivative with similar structural features but different functional groups.
Diethylamino hydroxybenzoyl hexyl benzoate: A compound used in sunscreens with a similar diethylaminohexyl group but different core structure.
Uniqueness
8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
95237-14-2 |
|---|---|
Molekularformel |
C20H31N3O |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
8-[6-(diethylamino)hexylamino]-4-methylquinolin-6-ol |
InChI |
InChI=1S/C20H31N3O/c1-4-23(5-2)13-9-7-6-8-11-21-19-15-17(24)14-18-16(3)10-12-22-20(18)19/h10,12,14-15,21,24H,4-9,11,13H2,1-3H3 |
InChI-Schlüssel |
BVSKQFHDRLJONS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


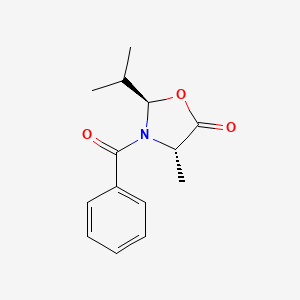
![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
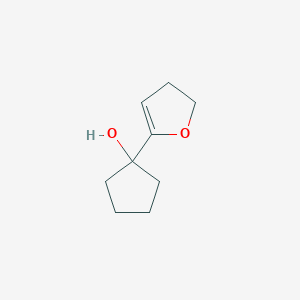
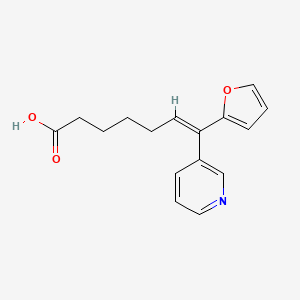
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
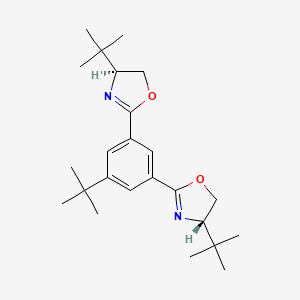
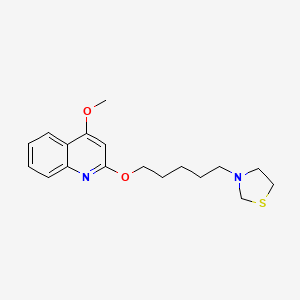

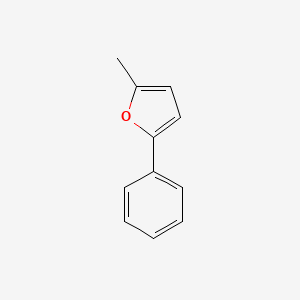

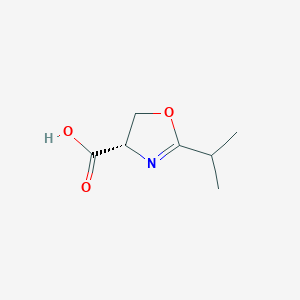
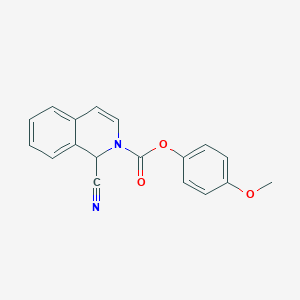
![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
